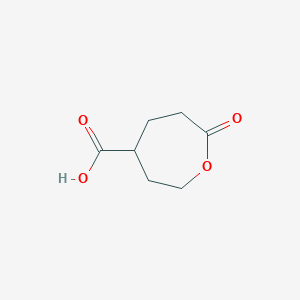

7-Oxooxepane-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-oxooxepane-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c8-6-2-1-5(7(9)10)3-4-11-6/h5H,1-4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHJHLUMDKXSPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OCCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20665756 | |

| Record name | 7-Oxooxepane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20665756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485817-06-9 | |

| Record name | 7-Oxooxepane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20665756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-Oxooxepane-4-carboxylic acid

This guide provides a comprehensive overview of proposed synthetic pathways for 7-oxooxepane-4-carboxylic acid, a molecule of interest for researchers, scientists, and professionals in drug development. The document delves into the strategic design of synthetic routes, the rationale behind experimental choices, and detailed protocols for the proposed chemical transformations.

Introduction

This compound is a bifunctional molecule featuring a seven-membered lactone (oxepane) ring with a ketone at the 7-position and a carboxylic acid moiety at the 4-position. This unique structural arrangement presents both challenges and opportunities in its chemical synthesis. The presence of multiple functional groups necessitates careful strategic planning to ensure chemoselectivity and high yields. This guide explores two primary retrosynthetic approaches: a Baeyer-Villiger oxidation of a substituted cyclohexanone and an intramolecular cyclization of a linear precursor. Alternative strategies and detailed analytical and purification methodologies are also discussed to provide a holistic understanding for the synthesis of this target molecule.

Retrosynthetic Analysis

A thorough retrosynthetic analysis is paramount in designing a logical and efficient synthesis. For this compound, two plausible disconnections are identified, leading to two distinct synthetic strategies.

Caption: Retrosynthetic analysis of this compound.

Pathway 1: Baeyer-Villiger Oxidation of 4-Oxocyclohexanecarboxylic Acid

This pathway leverages the reliable Baeyer-Villiger oxidation, a reaction that converts a cyclic ketone into a lactone by insertion of an oxygen atom adjacent to the carbonyl group.[1][2] The key precursor for this route is 4-oxocyclohexanecarboxylic acid.[3]

Synthesis of the Precursor: 4-Oxocyclohexanecarboxylic Acid

4-Oxocyclohexanecarboxylic acid can be synthesized from readily available starting materials. One common approach involves the oxidation of 4-substituted cyclohexanol derivatives.[4]

Experimental Protocol: Synthesis of 4-Oxocyclohexanecarboxylic Acid

-

Hydrogenation of p-Hydroxybenzoic Acid:

-

In a high-pressure reactor, dissolve p-hydroxybenzoic acid in a suitable solvent (e.g., water or ethanol).

-

Add a hydrogenation catalyst, such as Rhodium on carbon (Rh/C).

-

Pressurize the reactor with hydrogen gas (H₂) to approximately 50-100 atm.

-

Heat the mixture to 80-100°C and stir vigorously for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reactor, carefully vent the hydrogen gas, and filter the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude 4-hydroxycyclohexanecarboxylic acid.

-

-

Oxidation to 4-Oxocyclohexanecarboxylic Acid:

-

Dissolve the crude 4-hydroxycyclohexanecarboxylic acid in a suitable solvent, such as acetone or a mixture of acetic acid and water.

-

Cool the solution in an ice bath to 0-5°C.

-

Slowly add an oxidizing agent, such as Jones reagent (a solution of chromium trioxide in sulfuric acid) or a milder oxidant like pyridinium chlorochromate (PCC), portion-wise while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

-

Quench the reaction by adding isopropanol to consume any excess oxidant.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-oxocyclohexanecarboxylic acid.

-

Purify the crude product by recrystallization or column chromatography.

-

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation of 4-oxocyclohexanecarboxylic acid is the key step in this pathway. The regioselectivity of this reaction is crucial. In unsymmetrical ketones, the migratory aptitude of the adjacent carbon atoms determines which C-C bond is cleaved and where the oxygen atom is inserted. Generally, the more substituted carbon has a higher migratory aptitude.[5] In the case of 4-oxocyclohexanecarboxylic acid, the two carbons alpha to the ketone are secondary, suggesting that a mixture of two isomeric lactones could be formed. However, stereoelectronic factors can influence the regioselectivity.[6]

Caption: Potential outcomes of the Baeyer-Villiger oxidation.

Experimental Protocol: Baeyer-Villiger Oxidation

-

Reaction Setup:

-

Dissolve 4-oxocyclohexanecarboxylic acid in a suitable solvent, such as dichloromethane (DCM) or chloroform.

-

Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or trifluoroperacetic acid (TFPAA), portion-wise at 0°C.[2] The use of a buffered system (e.g., with Na₂HPO₄) is recommended to neutralize the carboxylic acid byproduct of the peroxy acid.

-

Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 24-48 hours.

-

Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate, to destroy any excess peroxy acid.

-

Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (to remove acidic byproducts) and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The resulting crude product, likely a mixture of isomeric lactones, will require purification by column chromatography or preparative HPLC to isolate the desired this compound.

-

| Reagent | Role | Key Considerations |

| m-CPBA | Oxidizing Agent | Commercially available, but can be explosive when dry. |

| TFPAA | Oxidizing Agent | More reactive than m-CPBA, may lead to higher yields but lower selectivity. |

| Na₂HPO₄ | Buffer | Neutralizes the acidic byproduct of the peroxy acid. |

Pathway 2: Intramolecular Cyclization of a Linear Precursor

This approach involves the construction of a linear molecule containing the requisite carbon skeleton and functional groups, followed by an intramolecular cyclization to form the seven-membered oxepane ring. The Dieckmann condensation, an intramolecular version of the Claisen condensation, is a classic method for forming cyclic β-keto esters.[7][8] While typically most effective for 5- and 6-membered rings, it can be applied to the synthesis of 7-membered rings, albeit often with lower yields due to unfavorable entropic factors.[8]

Synthesis of the Linear Precursor

A suitable linear precursor for the Dieckmann condensation would be a diester derived from a substituted pimelic acid.

Retrosynthetic Analysis of the Linear Precursor

Caption: Retrosynthesis of the linear diester precursor.

Experimental Protocol: Synthesis of the Linear Precursor

-

Synthesis of a Substituted Adipic Acid Derivative:

-

Start with adipic acid and protect one of the carboxylic acid groups, for example, by forming a monoester.

-

Convert the other carboxylic acid group to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

-

Perform a reaction with a suitable nucleophile to introduce the necessary functionality at what will become the 4-position of the final product.

-

-

Chain Elongation and Functionalization:

-

A more direct approach would be to start with a commercially available substituted adipic acid or a related C6 dicarboxylic acid derivative.

-

Alternatively, a Michael addition of a malonic ester derivative to an α,β-unsaturated ester can be employed to construct the carbon skeleton.

-

Intramolecular Cyclization (Dieckmann Condensation)

The key cyclization step involves treating the linear diester with a strong base to effect an intramolecular condensation.

Experimental Protocol: Dieckmann Condensation

-

Reaction Setup:

-

Dissolve the linear diester precursor in an anhydrous aprotic solvent, such as toluene or tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).

-

Add a strong base, such as sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK), portion-wise at a controlled temperature (often refluxing toluene).[7] The choice of base is critical; using an alkoxide that matches the ester groups can prevent transesterification.

-

Stir the reaction mixture at the elevated temperature for several hours.

-

Monitor the reaction by TLC.

-

-

Work-up and Purification:

-

Cool the reaction mixture and quench by carefully adding a dilute acid (e.g., HCl or H₂SO₄) until the solution is acidic.

-

Extract the product into an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product will likely contain the β-keto ester. This can be hydrolyzed and decarboxylated in a subsequent step to yield the target ketone.

-

-

Hydrolysis and Decarboxylation (if necessary):

-

Treat the crude β-keto ester with an aqueous acid or base to hydrolyze the ester group.

-

Acidify the reaction mixture and heat to induce decarboxylation, which will remove the ester group and leave the desired ketone.

-

Purify the final product by column chromatography or recrystallization.

-

Alternative Synthetic Strategies

While the two primary pathways detailed above are the most logical, other modern synthetic methods could be adapted for the synthesis of this compound.

-

Ring-Closing Metathesis (RCM): An appropriately substituted diene could be cyclized using a Grubbs or Schrock catalyst to form a seven-membered unsaturated lactone, which could then be further functionalized.

-

Palladium-Catalyzed Cyclizations: Various palladium-catalyzed reactions have been developed for the synthesis of seven-membered lactones.[9]

-

Iodolactonization: A regio- and stereoselective iodolactonization of an electron-deficient olefinic acid could provide a route to a functionalized seven-membered lactone.[10]

Purification and Characterization

Purification

The purification of the final product, this compound, will likely require a multi-step approach due to the presence of both a carboxylic acid and a lactone, as well as potential isomeric byproducts.

-

Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a mild aqueous base (e.g., sodium bicarbonate) to extract the carboxylic acid into the aqueous layer. The aqueous layer can then be acidified and re-extracted with an organic solvent to recover the purified product.[11]

-

Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) will be necessary to separate the desired product from any non-polar impurities and isomeric byproducts.

-

Crystallization: If the final product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for achieving high purity.

Characterization

A combination of spectroscopic techniques will be essential to confirm the structure and purity of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the oxepane ring. The chemical shifts and coupling patterns will be crucial for confirming the connectivity and stereochemistry. The carboxylic acid proton will typically appear as a broad singlet at a downfield chemical shift (10-12 ppm).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the seven carbons of the oxepane ring and the carboxylic acid carbon. The carbonyl carbons of the lactone and the carboxylic acid will appear at characteristic downfield shifts (typically >170 ppm).

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will show strong characteristic absorption bands for the C=O stretching vibrations of the ketone (around 1715 cm⁻¹) and the lactone (around 1735 cm⁻¹).

-

A broad absorption band in the region of 2500-3300 cm⁻¹ will be indicative of the O-H stretching vibration of the carboxylic acid.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the molecular formula.

-

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | Broad singlet for COOH proton (~10-12 ppm), signals for CH₂ groups of the oxepane ring. |

| ¹³C NMR | Signals for ketone C=O (~200-210 ppm), lactone C=O (~170-180 ppm), and carboxylic acid C=O (~175-185 ppm). |

| IR | Strong C=O stretching bands for ketone (~1715 cm⁻¹) and lactone (~1735 cm⁻¹), broad O-H stretch for carboxylic acid (2500-3300 cm⁻¹). |

| Mass Spec | Molecular ion peak corresponding to the molecular weight of C₇H₁₀O₄ (158.15 g/mol ). |

Conclusion

The synthesis of this compound presents a challenging yet achievable goal for the synthetic organic chemist. The two primary pathways outlined in this guide, the Baeyer-Villiger oxidation and the intramolecular cyclization, offer robust and well-precedented strategies to access this target molecule. The choice of pathway will depend on the availability of starting materials, the desired scale of the synthesis, and the specific expertise of the research team. Careful execution of the experimental protocols and rigorous purification and characterization will be essential for obtaining the desired compound in high purity. The alternative strategies mentioned also provide avenues for further exploration and optimization. This guide serves as a foundational resource for researchers embarking on the synthesis of this and related complex molecules.

References

- 1. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 2. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 3. 4-Oxocyclohexanecarboxylic acid | C7H10O3 | CID 192730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]

- 5. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]

- 6. ovid.com [ovid.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. Synthesis of seven-membered lactones by regioselective and stereoselective iodolactonization of electron-deficient olefins - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

physicochemical properties of 7-Oxooxepane-4-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 7-Oxooxepane-4-carboxylic Acid

Abstract

This compound (CAS No. 485817-06-9) is a bifunctional heterocyclic compound featuring a seven-membered oxepane ring, a lactone (cyclic ester), and a carboxylic acid moiety.[1][2] This unique structural combination imparts a distinct set of physicochemical properties that are of significant interest in medicinal chemistry and synthetic organic chemistry. Understanding these properties is paramount for its application in drug design, where factors such as solubility, acidity, and stability directly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive analysis of the core physicochemical attributes of this compound, details robust experimental protocols for their determination, and discusses the implications of these properties within the context of drug development.

Molecular Structure and Core Properties

This compound is systematically named 7-oxo-4-oxepanecarboxylic acid.[1] Its structure consists of a seven-membered ring containing one oxygen atom (an oxepane), with a ketone group at the 7-position and a carboxylic acid substituent at the 4-position. The ketone group is part of a cyclic ester, classifying the molecule as a lactone, specifically an ε-lactone.[1][3] This arrangement of functional groups—a hydrophilic carboxylic acid and a polar lactone/ketone system—governs its behavior in both aqueous and organic environments.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 485817-06-9 | [2] |

| Molecular Formula | C₇H₁₀O₄ | [1][2] |

| Molecular Weight | 158.15 g/mol | [1][2] |

| pKa (predicted) | ~4-5 | [4] |

| Melting Point | Not specified; expected to be a solid at room temperature. | [5][6] |

| Boiling Point | Not specified; expected to be high due to hydrogen bonding. | [5][6] |

| Solubility | Predicted to have moderate water solubility, increasing significantly in basic pH. Soluble in polar organic solvents. | [5][7] |

In-Depth Analysis of Physicochemical Characteristics

Solubility Profile

The solubility of a compound is a critical determinant of its utility in biological systems and for formulation. The structure of this compound suggests a nuanced solubility profile.

-

Aqueous Solubility: The molecule possesses multiple polar functional groups capable of hydrogen bonding with water: the carboxylic acid, the ether oxygen, and the ketone/lactone carbonyl group. Carboxylic acids with one to four carbon atoms are typically miscible with water, but solubility decreases as the carbon backbone grows.[5] With a seven-carbon framework, this compound is expected to be moderately soluble in neutral water.

-

pH-Dependent Solubility: The carboxylic acid moiety is the dominant factor in its pH-dependent solubility. In acidic solutions (pH < pKa), the carboxylic acid will be protonated and neutral, limiting its aqueous solubility. In basic solutions (pH > pKa), the carboxylic acid deprotonates to form a highly polar and water-soluble carboxylate salt.[8] Therefore, its solubility will be significantly enhanced in aqueous solutions of sodium hydroxide or sodium bicarbonate.[7][9][10]

-

Organic Solvent Solubility: The compound is expected to be soluble in polar organic solvents such as ethanol, methanol, DMSO, and ethyl acetate, which can effectively solvate its polar groups.[5][11]

Caption: Logical workflow for determining the acid-base properties and solubility of the title compound.

Acidity and pKa

The acid dissociation constant (pKa) is a measure of a molecule's acidity. For this compound, the acidic proton is that of the carboxyl group. The pKa value is expected to be in the typical range for aliphatic carboxylic acids, approximately 4 to 5.[4] This value is critical for predicting the charge state of the molecule at a given physiological pH, which in turn affects its ability to cross biological membranes and interact with target receptors. At a physiological pH of 7.4, the carboxylic acid will be predominantly in its deprotonated, anionic carboxylate form.

Melting and Boiling Points

Chemical Stability and Reactivity

A key feature of this molecule is the ε-lactone ring. Lactones, as cyclic esters, are susceptible to hydrolysis. This reaction is reversible and can be catalyzed by both acid and base.[3][13][14] Under basic conditions (e.g., aqueous NaOH), the lactone will readily hydrolyze to open the ring, forming the corresponding sodium salt of 6-hydroxy-heptanedioic acid. This transformation is important to consider in formulation, storage, and during metabolic studies, as it can affect the bioavailability and efficacy of lactone-containing drugs.[13][15]

Caption: Equilibrium between the lactone and its ring-opened hydrolyzed form.

Experimental Protocols for Property Determination

To ensure scientific integrity, the following are standardized, self-validating protocols for determining the key physicochemical properties.

Protocol for Solubility Determination

This protocol establishes solubility in key solvents relevant to pharmaceutical development.

-

Preparation: Prepare separate, small, dry test tubes.

-

Sample Addition: Add approximately 25 mg of this compound to each test tube.[9]

-

Solvent Addition:

-

To the first tube, add 0.75 mL of deionized water in 0.25 mL portions, shaking vigorously after each addition. Observe for complete dissolution.[10]

-

To a second tube, add 0.75 mL of 5% aqueous NaOH solution in portions, shaking as before.[10]

-

To a third tube, add 0.75 mL of 5% aqueous NaHCO₃ solution in portions, shaking and observing for any effervescence (CO₂ evolution), which indicates an acid stronger than carbonic acid.[7][9]

-

To subsequent tubes, test solubility in 1 mL of organic solvents such as ethanol, DMSO, and ethyl acetate.

-

-

Observation and Classification: Record the compound as soluble, partially soluble, or insoluble in each solvent. Solubility in NaOH or NaHCO₃ indicates an acidic functional group.[10]

Protocol for pKa Determination via Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa.[16]

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of carbonate-free deionized water. A co-solvent like methanol may be used if water solubility is limited, though this will yield an apparent pKa specific to that solvent mixture.[16]

-

Apparatus Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the electrode and a micro-stir bar into the sample solution.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.01 M NaOH) added in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH value at the half-equivalence point (the point where half of the acid has been neutralized).[16] The equivalence point is identified as the inflection point of the titration curve.

Protocol for Melting Point Determination

The capillary method is a standard technique for determining the melting point of a solid organic compound.[17][18]

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount (1-2 mm height) of the compound. Tap the sealed end of the tube on a hard surface to pack the sample tightly at the bottom.[19][20]

-

Measurement: Place the capillary tube into a melting point apparatus.[18]

-

Heating and Observation: Heat the sample rapidly to about 10-15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[20]

-

Recording: Record the temperature range from the point at which the first drop of liquid appears (T1) to the temperature at which the entire sample has melted into a clear liquid (T2).[19] A pure compound will have a sharp melting range of 0.5-1.0°C.[19]

Relevance and Implications in Drug Development

The are not merely academic data points; they are critical predictors of its behavior as a potential drug candidate or scaffold.

-

ADME Profile: Solubility, pKa, and stability are foundational to a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Poor aqueous solubility can lead to low bioavailability. The pKa determines the charge state, influencing membrane permeability and plasma protein binding.[21]

-

Target Interaction: The carboxylic acid group is a common pharmacophore found in over 450 marketed drugs, often acting as a key hydrogen bond donor/acceptor or forming ionic interactions with biological targets.[22][23]

-

Metabolic Stability: While essential, the carboxylic acid moiety can be a liability, leading to rapid metabolic clearance or poor membrane permeability.[21][24] The lactone ring is also a site of potential metabolic hydrolysis.[13][14] Understanding these liabilities allows medicinal chemists to design bioisosteres—functional group replacements that retain biological activity while improving physicochemical or pharmacokinetic properties.[22][24]

References

- Determination of melting and boiling points for solids - FCT EMIS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFYyNfU9kGW_okRZ6TR-fxKLgesU43aQZN1KNCzUEeEKu_Dzufzcym7JSx_Rn-zHgCn3E4lQYa_YxYB6gHKAyd2E78ooYHPLUhTP5wOjzyCGNDI5YkgHhQe-YULmTwfd-WoR7gNUI7ypFnYcV3AWOOX76Y_gklR1yga81Llw==]

- Melting point determination. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtaZ64nls48Wa01CAndZuYz-nhDhOgRkbsuH5aHZYOyemZKBwB7xkcYHSTYZPmedJ7OhSswuX0nn8b9tO-2xEiiqam0iFlsy2MgxUjpnFgNb0B7dbr2xeR2xTUEeSkmmD52507nftUw5S-lYbyKkHEgAMAz5zP2xKfUNleLTLN]

- Carboxylic Acid Unknowns and Titration. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGMNoksYddf70hzJ-68zA-ihcbaOJjlkA3eA9Ev3Ff-QED3ePHKWlmL_D4lIxt20mNqsUV1mxwc6bGuKM4XzhBy-H---z1gbFdGMW3cYAl-2-SG5kyjOI1h7OIjyKOAEXiFfHw_Wzgkk_XtCiJDODJY0RvsvjTSgNjpw==]

- Determination of melting and boiling points. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjtra0nXgBvvyTw0XVSv0vN2oFYJ2j1SfZfOhzWQwUVSejm7ahof8o59rDnC3e2qJLkSvsHu4TnCZF8UnjIyqgOWtMRzEdNzizvrImTDDtCQp90VzCy8jwNRMWkM_QY-9GuVGRApr09JPjgFWgg3_sVF0M0DKPjVDGIbMkEi6aYcn8PkMvAKl3Dfl5IIdS_AjIJAs69jDKnb6IxKNYLmIpksc_quFi5g==]

- Measuring the Melting Point - Westlab Canada. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmtDjS6M5hmoErqqX8grevL8LJaXj_9XI78lKQ9mnegcl1ZHV6CKCh0cfNKZl_eyHnR3QoXfVzjceIDjmis9OKvgnqZXXyptp0BKIRzEsyEnnC5-IeS7wpf95ffb2sh8R0DcphUky46DbC3fm75ww=]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPjolC-vdiMFiw3EXRfWcR0XlorNiSOTjBV1PiR_4NwbVhrJRZe1P2rNYeT-7YgmsTgtakTN0P5YmzHgV2M5DgN3qIsJYmcNG7yxnL00oJTkjhn9mp7Xm_xd_DUO2-wYBBH47cmIdpL04nfdmzSt_5prde8cgyPS5ey_4Oe4C5]

- Determination of the Melting and Boiling Points of Compounds - YouTube. [URL: https://www.youtube.

- Carboxylic Acid & Phenol | PDF | Solubility - Scribd. [URL: https://www.scribd.com/document/422894379/Carboxylic-Acid-Phenol]

- Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra - Analytical Methods (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ay/d1ay01511a]

- Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants | Analytical Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.analchem.3c03038]

- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2cft05JP51QntZrWsgp_bTdn3xY5wnddHdDZemMtZAFwOmIaCse9Rh_D5HbMY0ae0vD9qfDU3i5UfcaVqmmtocZpldonBTCYhNfcwDFmy6eFF-U9sWkf2wtaX4bNEVTkK2ckBZldeV0ljL6l9rbgcX_aLfpEvokKwGA==]

- How To Determine PKA Of Organic Compounds? - Chemistry For Everyone - YouTube. [URL: https://www.youtube.

- Spectroscopic Analysis of Hydroxycitric Acid Lactone: A Technical Guide - Benchchem. [URL: https://www.benchchem.com/blog/spectroscopic-analysis-of-hydroxycitric-acid-lactone-a-technical-guide/]

- Experiment: Solubility of Organic & Inorganic Compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYris06ugmgzrVym_Gn-xEnGHKhvByvdUJ2Gf8HQvl_VqqzN_VWZcXSdWcy44UBnpUPzcMRQibfGht4CFNgoerLR57vt5DfbCConwnfTQS1ebMeEklVzm3fc4Y_YEqqmcCizvd]

- Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without - The University of East Anglia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtUibInPAgTdWonufdwOoFEwZhzRPHSrm1NhbaK2DT7FG_ikZ005ns05pAbv948UwmtdztrW8nxBPYPRxXNvmpAQTrj1mn0boYS_D4HKlWWKkQH1NVhjAEMPlv84UhmiIWZcubLbVQ6GhVMTZIa4LcnkRf58zPGf3cneUh83Gv0RNB4mhgokmAjoJUjUVlqnNCLGqa5ArVmnrJXRw6LA3Pis-30uUNl_OxWOTzsaaWrI5erha3zTPAQWnygEbjqZZkYIfatyJBRcN5OD8zvZox_Z0gZb2tAQ1MR9WsMwXpbCvy]

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. [URL: https://www.ecetoc.org/wp-content/uploads/2014/08/ECETOC-TR-123-Appendix-A.pdf]

- Identifying lactone hydrolysis in pharmaceuticals. A tool for metabolite structural characterization - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16223253/]

- Identifying Lactone Hydrolysis in Pharmaceuticals. A Tool for Metabolite Structural Characterization - American Chemical Society. [URL: https://pubs.acs.org/doi/pdf/10.1021/ac0507237]

- Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-QsfKXR0xad4SSggruSwZkzG_A5D06NCXU8mkj-UFZVF6WSt5EGe4g0_tWfxTjDP7py4zsdyaYKpI1o4IPM0_l6NvLPofu--Vo7_kLGEyddqzzH1M09oiMKI0tzQCXdrPC3ZeoE6FHH146o5SSm0XHrvSEOvdqaJYHafxHbL1Xide_2MdRVfETX0jEZIzBsNNuZSo]

- Identifying Lactone Hydrolysis in Pharmaceuticals. A Tool for Metabolite Structural Characterization | Request PDF - ResearchGate. [URL: https://www.researchgate.

- This compound | 485817-06-9 | Benchchem. [URL: https://www.benchchem.com/product/b1206615]

- Oxocane-4-carboxylic acid | C8H14O3 | CID 151767740 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/151767740]

- 15.3: Physical Properties of Carboxylic Acids - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/15%3A_Carboxylic_Acids_and_Nitriles/15.03%3A_Physical_Properties_of_Carboxylic_Acids]

- 933747-23-0|Oxepane-4-carboxylic acid|BLD Pharm. [URL: https://www.bldpharm.com/products/933747-23-0.html]

- Lactone - Wikipedia. [URL: https://en.wikipedia.org/wiki/Lactone]

- Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. [URL: https://pubmed.ncbi.nlm.nih.gov/31818222/]

- Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. [URL: https://www.benthamscience.com/journal/abstracts.php?journalID=cmc&articleID=160273]

- This compound, 95% Purity, C7H10O4, 100 mg - CP Lab Safety. [URL: https://www.cplabsafety.com/7-oxooxepane-4-carboxylic-acid-95-purity-c7h10o4-100-mg.html]

- Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. - ResearchGate. [URL: https://www.researchgate.net/figure/Comparison-of-physiochemical-properties-of-carboxylic-acid-7-tetrazole-8-tetrazolone-9_tbl14_338006198]

- Pyrimidine-4-carboxylic acid | Biochemical Reagent - MedchemExpress.com. [URL: https://www.medchemexpress.com/pyrimidine-4-carboxylic-acid.html]

- Carboxylic Acid Reactivity - MSU chemistry. [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/crbxy2.htm]

- Title Recent developments in the practical application of novel carboxylic acid bioisosteres Authors Horgan, Conor - CORA. [URL: https://cora.ucc.ie/bitstream/handle/10468/12521/Horgan_PhDThesis_2021.pdf]

- Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11269553/]

- Synthesis of 7-hydroxy-4-oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acid N-alkyl amides and their antioxidant activities - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10757751/]

- Synthesis of Carboxylic acids [ORGANIC CHEMISTRY] Klein CH21.4 - YouTube. [URL: https://www.youtube.

- Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4450604/]

- CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents. [URL: https://patents.google.

- [Physicochemical properties of 7-phenylacetamidodesacetoxy-cephalosporanic acid]. [URL: https://pubmed.ncbi.nlm.nih.gov/5001712/]

- Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown. [URL: https://www.docbrown.info/page07/addhomseriesC.htm]

- pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. [URL: https://www.organicchemistrydata.

- This compound - CAS:485817-06-9 - 阿镁生物. [URL: https://www.am-biochem.com/product/O633970-500mg.html]

- Approximate pKa chart of the functional groups: values to know 1. Protonated carbonyl pKa = -7. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGANJUOk34K0VBsFY_gCWdx3kir2SwK91AL5eY44xnS57nC_np1EjzJL_5ZaF_hBX8_WcEJY6ShSeW42_MEASbroqYo6TpLwpQKohF3lcIBSLXIOmFkyNEInDlqllXtigrhx3avccdvrvOFlNob2ukX-xtw3EcJFsO_5Qsnlsmow==]

- 4-Oxocyclohexanecarboxylic acid | C7H10O3 | CID 192730 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/192730]

Sources

- 1. This compound | 485817-06-9 | Benchchem [benchchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Lactone - Wikipedia [en.wikipedia.org]

- 4. chem.indiana.edu [chem.indiana.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. chem.ws [chem.ws]

- 9. www1.udel.edu [www1.udel.edu]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 13. Identifying lactone hydrolysis in pharmaceuticals. A tool for metabolite structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. fctemis.org [fctemis.org]

- 18. westlab.com [westlab.com]

- 19. alnoor.edu.iq [alnoor.edu.iq]

- 20. m.youtube.com [m.youtube.com]

- 21. cora.ucc.ie [cora.ucc.ie]

- 22. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]

An In-Depth Technical Guide to 7-Oxooxepane-4-carboxylic acid: Synthesis, Characterization, and Potential Applications in Drug Discovery

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Oxooxepane-4-carboxylic acid, a heterocyclic compound featuring a seven-membered oxepane ring. While specific literature on this exact molecule is limited, this document synthesizes information on the broader class of oxepane derivatives to offer valuable insights for researchers. By examining established synthetic methodologies for related structures and fundamental principles of chemical characterization, this guide serves as a foundational resource for those interested in exploring the potential of this and similar scaffolds in medicinal chemistry.

Core Compound Identification and Physicochemical Properties

This compound is a bifunctional molecule incorporating both a ketone and a carboxylic acid within a seven-membered cyclic ether structure. This combination of functionalities makes it an intriguing candidate for further chemical derivatization and biological screening.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 485817-06-9 | [1] |

| Molecular Formula | C₇H₁₀O₄ | [2][3] |

| Molecular Weight | 158.15 g/mol | [2][3] |

| IUPAC Name | This compound | [3] |

The structure of this compound is characterized by a saturated seven-membered ring containing one oxygen atom (an oxepane). A carbonyl group is located at the 7-position, and a carboxylic acid substituent is at the 4-position.

Caption: 2D Structure of this compound.

The Oxepane Scaffold in Medicinal Chemistry

The oxepane ring is a privileged scaffold in medicinal chemistry and natural product synthesis.[2] Its inherent conformational flexibility and three-dimensional structure can contribute to enhanced biological activity and improved physicochemical properties of drug candidates.[2] The synthesis of substituted oxepanes is an active area of research, with chemists continuously developing novel synthetic pathways to access new chemical entities with desirable therapeutic profiles.[2]

Proposed Synthesis of this compound

A hypothetical retrosynthetic analysis is presented below:

Caption: Retrosynthetic approach for this compound.

A potential forward synthesis could be envisioned as follows:

Experimental Protocol: Proposed Synthesis

-

Step 1: Synthesis of the Acyclic Precursor: The synthesis would commence with the preparation of a linear precursor containing the necessary carbon framework and functional groups. This could be achieved through standard C-C and C-O bond-forming reactions, starting from commercially available materials.

-

Step 2: Intramolecular Cyclization: The acyclic diester precursor would then be subjected to an intramolecular Dieckmann condensation using a suitable base (e.g., sodium ethoxide) to form the seven-membered ring and a β-keto ester. The causality behind this choice lies in the reliability of the Dieckmann condensation for forming cyclic ketones.

-

Step 3: Hydrolysis and Decarboxylation: The resulting cyclic β-keto ester would be hydrolyzed and decarboxylated under acidic or basic conditions to yield the target this compound. This is a standard and efficient method for converting β-keto esters to ketones.

Predicted Spectroscopic Characterization

Although experimental spectra for this compound are not available, its key spectroscopic features can be predicted based on its functional groups.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals | Rationale |

| ¹H NMR | 10-13 ppm (broad singlet, 1H); 2.0-3.0 ppm (multiplets) | The carboxylic acid proton is highly deshielded and often exchangeable.[4] Protons alpha to the carbonyl and on the oxepane ring would appear in the aliphatic region. |

| ¹³C NMR | 170-185 ppm; 200-215 ppm | The carboxylic acid carbonyl carbon and the ketone carbonyl carbon are significantly deshielded.[4] |

| IR Spectroscopy | 2500-3300 cm⁻¹ (broad); 1700-1725 cm⁻¹ (strong); 1680-1700 cm⁻¹ (strong) | Broad O-H stretch for the carboxylic acid dimer, a C=O stretch for the carboxylic acid, and a C=O stretch for the ketone.[4] |

| Mass Spectrometry | M+ peak at m/z = 158; fragments corresponding to loss of H₂O, COOH, and CO | The molecular ion peak would confirm the molecular weight. Common fragmentation patterns for carboxylic acids include the loss of water and the carboxyl group. |

Potential Applications in Drug Development

The unique structural features of this compound suggest several potential applications in drug discovery. The carboxylic acid moiety provides a handle for forming salts to improve solubility or for the synthesis of amide or ester derivatives to explore structure-activity relationships. The oxepane scaffold can explore a larger chemical space compared to smaller rings, potentially leading to novel interactions with biological targets.

Given the interest in oxepane derivatives in various therapeutic areas, this molecule could serve as a valuable building block for the synthesis of more complex compounds with potential biological activity. Areas of interest could include oncology, infectious diseases, and central nervous system disorders, where novel scaffolds are continuously sought.

Conclusion

This compound represents an intriguing, yet underexplored, molecule. While specific experimental data is sparse, this guide provides a solid foundation for researchers by proposing a viable synthetic route, predicting its spectral characteristics, and highlighting its potential in medicinal chemistry. The synthesis and biological evaluation of this compound and its derivatives could lead to the discovery of novel therapeutic agents.

References

A Technical Guide to the Biological Potential of 7-Oxooxepane-4-carboxylic Acid Derivatives: From Natural Product Scaffolds to Therapeutic Hypotheses

This guide provides an in-depth technical overview of 7-Oxooxepane-4-carboxylic acid and its derivatives, a promising, yet underexplored, scaffold for drug discovery. By synthesizing the available computational data, the biological context of its natural origin, and established principles of medicinal chemistry, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in exploring this novel chemical space. We will delve into the rationale for its investigation, its computationally-predicted biological activity, and provide detailed, field-proven methodologies for its synthesis and biological evaluation, thereby creating a roadmap for future research and development.

Introduction: Unveiling a Scaffold of Interest

The quest for novel pharmacophores is a central theme in modern drug discovery. The this compound core represents a unique heterocyclic system that has recently emerged as a molecule of interest. This scaffold is identical to the natural product known as paederoxepane B , which has been identified as a constituent of the medicinal plant Paederia scandens.[1] This plant has a long history in traditional medicine for treating a variety of ailments, and its extracts are known to possess anti-inflammatory, analgesic, and antitumor properties, providing a strong rationale for investigating its individual chemical components.[2][3]

The oxepane ring, a seven-membered oxygen-containing heterocycle, is a recurring motif in a diverse array of biologically active natural products, particularly those of marine origin.[4][5] These molecules have demonstrated a wide spectrum of pharmacological activities, including potent cytotoxic effects against various cancer cell lines.[4] The presence of both a ketone and a carboxylic acid functionality on the oxepane ring of this compound suggests a high potential for targeted biological interactions and provides multiple handles for synthetic modification to explore structure-activity relationships (SAR).

This guide will first explore the biological context that makes this scaffold a compelling target. It will then present the existing computational evidence for its anticancer activity and provide a forward-looking perspective on how to experimentally validate these findings and expand upon them through a systematic drug discovery program.

The Biological Context: Why Investigate this compound?

The impetus to investigate a specific natural product often stems from the ethnobotanical use and known biological activities of its source organism. Paederia scandens has been a subject of significant phytochemical research, leading to the isolation of numerous bioactive compounds, primarily iridoid glycosides, flavonoids, and triterpenoids.[2][3] These compounds have been shown to possess a range of biological activities:

-

Anti-inflammatory and Analgesic Effects: Extracts of P. scandens and isolated iridoid glycosides have demonstrated significant anti-inflammatory and analgesic properties, suggesting modulation of key signaling pathways involved in pain and inflammation.[2]

-

Antitumor and Cytotoxic Activities: Various studies have reported the antitumor and cytotoxic effects of P. scandens extracts and some of its constituents against different cancer cell lines.[2][6]

While the biological activities of the crude extracts and major components of P. scandens are well-documented, the specific contribution of each constituent, including paederoxepane B, is not yet fully understood. The presence of this unique oxepane derivative within a plant with demonstrated therapeutic properties makes it a high-priority candidate for further investigation. It is plausible that paederoxepane B contributes to the overall pharmacological profile of the plant, or it may possess its own unique spectrum of activity.

In Silico Evidence for Anticancer Activity: A Strong Starting Hypothesis

To date, the most specific biological data available for this compound (paederoxepane B) comes from an in silico study investigating the potential of Paederia scandens constituents as anti-breast cancer agents.[1] This computational study utilized molecular docking to predict the binding affinity of paederoxepane B to several key protein targets implicated in breast cancer pathogenesis.

Predicted Binding Affinities

The study calculated the following binding affinities for paederoxepane B:

| Target Protein | Receptor | Predicted Binding Affinity (kcal/mol) |

| Estrogen Receptor (ER) | Hormonal Receptor | -7.0 |

| Progesterone Receptor (PR) | Hormonal Receptor | -7.7 |

| Human Epidermal Growth Factor Receptor 2 (HER2) | Cell Division Activator | -7.1 |

| Nuclear Factor kappa-B (NF-κB) | Transcription Factor | -7.0 |

Data sourced from an in silico analysis of Paederia scandens compounds.[1]

These predicted binding affinities suggest that this compound has the potential to interact with and possibly inhibit key drivers of breast cancer progression. The negative kcal/mol values indicate a favorable binding interaction in the computational model. It is crucial to underscore that these are in silico predictions and require rigorous experimental validation. However, they provide a strong, data-driven hypothesis and a clear direction for initial biological screening.

Hypothesized Mechanism of Action (Based on In Silico Data)

The molecular docking results suggest a multi-targeted mechanism of action. By potentially interacting with both hormonal receptors (ER and PR) and a critical growth factor receptor (HER2), this compound derivatives could theoretically interfere with multiple signaling pathways that promote cancer cell proliferation and survival. The predicted interaction with NF-κB, a key regulator of inflammation and cell survival, further broadens its potential therapeutic applications.

Caption: Predicted interactions of this compound with key cancer targets.

Proposed Synthetic and Experimental Workflows

A significant hurdle in the exploration of this compound and its derivatives is the lack of a readily available, detailed synthetic protocol geared towards medicinal chemistry applications. Here, we propose a plausible synthetic workflow and outline the necessary experimental protocols for biological evaluation.

Proposed Synthetic Workflow

The synthesis of functionalized oxepanes can be challenging.[7] Based on established methods in heterocyclic chemistry, a potential route to the this compound core and its derivatives could involve a multi-step sequence starting from readily available precursors. The following diagram outlines a conceptual workflow for the synthesis and subsequent biological evaluation of novel derivatives.

Caption: Conceptual workflow for the synthesis and evaluation of derivatives.

Detailed Experimental Protocol: Synthesis of the Core Scaffold (Proposed)

This is a proposed, generalized protocol based on common organic synthesis techniques. It should be optimized and adapted based on laboratory findings.

-

Step 1: Synthesis of a Dioxo Ester Precursor. A Claisen condensation between a suitable cyclic ketone and a dialkyl oxalate can yield a β-keto ester. This can be followed by a Michael addition with an appropriate acrylate derivative to introduce the carbon chain needed for the seven-membered ring.

-

Step 2: Ring-Closing Metathesis (RCM) or Dieckmann Condensation. Depending on the exact precursor synthesized in Step 1, either RCM of a diene precursor or an intramolecular Dieckmann condensation of a linear diester could be employed to form the seven-membered ring. RCM offers good control over ring size.

-

Step 3: Functional Group Interconversion and Oxidation. Subsequent steps would involve the selective reduction of one ester group, followed by oxidation to the ketone at the 7-position and hydrolysis of the remaining ester to yield the final this compound.

-

Step 4: Derivatization. The carboxylic acid moiety can be readily converted to a variety of derivatives (amides, esters) using standard coupling reagents (e.g., HATU, EDC/HOBt) to build a library for SAR studies.

Detailed Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of compounds on cancer cell lines and would be the first step in validating the in silico data.

-

Cell Culture: Culture human breast cancer cell lines (e.g., MCF-7 for ER-positive, SK-BR-3 for HER2-positive, and MDA-MB-231 for triple-negative) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the synthesized this compound derivatives in culture media. Add the compound solutions to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) for each compound.

A Forward Look: Structure-Activity Relationship (SAR) and Future Directions

While experimental SAR data for this compound derivatives is currently non-existent, we can propose a rational approach to analogue design based on the core structure.

Caption: Key positions for derivatization on the this compound scaffold.

Note: A placeholder for a chemical structure image is used in the DOT script. In a real application, this would be replaced with an actual image of the molecule with R-groups indicated.

Key Areas for Modification:

-

The Carboxylic Acid (R1): This is the most straightforward position to modify. A library of amides and esters can be synthesized to explore how changes in polarity, hydrogen bonding capacity, and steric bulk at this position affect biological activity.

-

The Oxepane Ring (R2): Introduction of substituents at positions C2, C3, C5, and C6 could provide crucial insights into the topology of the target's binding pocket. Stereocontrolled synthesis would be essential to probe the effects of chirality.

-

The Ketone (R3): The ketone at C7 offers another point for modification, for example, through the formation of oximes or hydrazones. This could introduce new vectors for interaction with the biological target.

Future Directions:

-

Experimental Validation: The immediate priority is to synthesize this compound and test its cytotoxicity against a panel of breast cancer cell lines to validate the in silico predictions.

-

Target Identification and Mechanism of Action Studies: If anticancer activity is confirmed, subsequent studies should focus on identifying the specific molecular target(s) and elucidating the mechanism of action through techniques such as thermal shift assays, Western blotting for key signaling proteins, and cell cycle analysis.

-

Broad Biological Screening: Given the diverse activities of the source plant and the oxepane class of molecules, synthesized derivatives should also be screened against other potential targets, such as inflammatory mediators and microbial enzymes.

Conclusion

The this compound scaffold, also known as the natural product paederoxepane B, stands at an exciting frontier of medicinal chemistry. While experimental data on its biological activity remains limited, the combination of its natural origin in a medicinally active plant and compelling in silico evidence for anticancer activity provides a strong foundation for its further investigation. This guide has provided a comprehensive overview of the current state of knowledge and, more importantly, a detailed roadmap for future research. By following the proposed synthetic and experimental protocols, researchers can systematically explore the therapeutic potential of this promising scaffold and its derivatives, potentially leading to the discovery of novel drug candidates.

References

-

In Silico Drug Design of Sembukan (Paederia scandens) As Anti-Breast Cancer Agents - Universitas Negeri Semarang. (n.d.). Retrieved January 3, 2026, from [Link]

-

Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products - Organic Chemistry Frontiers (RSC Publishing). (2024, May 10). Retrieved January 3, 2026, from [Link]

-

Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry - PubMed. (2015, June 1). Retrieved January 3, 2026, from [Link]

-

Oxetanes in Drug Discovery Campaigns - PMC - NIH. (n.d.). Retrieved January 3, 2026, from [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry - PMC - PubMed Central. (n.d.). Retrieved January 3, 2026, from [Link]

-

Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products - RSC Publishing. (2024, May 10). Retrieved January 3, 2026, from [Link]

-

The Oxepane Motif in Marine Drugs - PMC - PubMed Central. (2017, November 15). Retrieved January 3, 2026, from [Link]

-

The Oxepane Motif in Marine Drugs - Semantic Scholar. (n.d.). Retrieved January 3, 2026, from [Link]

-

Chemotherapeutic Importance of Oxepines - TSI Journals. (n.d.). Retrieved January 3, 2026, from [Link]

-

(PDF) A Phytochemical, Pharmacological and Clinical Profile of Paederia foetida and P-scandens - ResearchGate. (2014, June 1). Retrieved January 3, 2026, from [Link]

-

(PDF) Chemical constituents of Paederia scandens - ResearchGate. (2019, January 1). Retrieved January 3, 2026, from [Link]

-

A phytochemical, pharmacological and clinical profile of Paederia foetida and P. scandens - PubMed. (n.d.). Retrieved January 3, 2026, from [Link]

-

(PDF) Chemotherapeutic Importance of Oxepines - ResearchGate. (2021, May 4). Retrieved January 3, 2026, from [Link]

-

Feruloylmonotropeins: promising natural antioxidants in Paederia scandens. (n.d.). Retrieved January 3, 2026, from [Link]

-

Paederia scandens (Lour.) Merr - BioCrick. (n.d.). Retrieved January 3, 2026, from [Link]

-

Determination and Mechanism of Antidiarrheal Chemical Constituents of Paederia scandens Determined by HPLC-ESI-MS Integrated with Network Pharmacology - NIH. (2023, July 24). Retrieved January 3, 2026, from [Link]

-

Cytotoxic iridoid glycosides from the leaves of Paederia scandens - PubMed. (2024, June 27). Retrieved January 3, 2026, from [Link]

Sources

- 1. Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A phytochemical, pharmacological and clinical profile of Paederia foetida and P. scandens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Oxepane Motif in Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] The Oxepane Motif in Marine Drugs | Semantic Scholar [semanticscholar.org]

- 6. Cytotoxic iridoid glycosides from the leaves of Paederia scandens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. digitalcommons.odu.edu [digitalcommons.odu.edu]

Introduction: The Oxepane Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide to 7-Oxooxepane-4-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

This compound (CAS No. 485817-06-9) is a bifunctional heterocyclic compound featuring a seven-membered lactone (oxepane-7-one) ring and a carboxylic acid moiety.[1] This unique combination of functional groups makes it a valuable building block in synthetic and medicinal chemistry. The oxepane ring system is a recurring motif in a variety of biologically active natural products.[2] The incorporation of such scaffolds into drug candidates can lead to favorable physicochemical and pharmacological properties.[3][4] Lactones, in general, are known to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[5][6] The carboxylic acid group provides a handle for further chemical modifications and can influence the pharmacokinetic profile of a molecule.[7] This guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this compound for researchers and professionals in drug development.

Synthesis of this compound: A Mechanistic Approach

The most direct and efficient method for the synthesis of this compound is the Baeyer-Villiger oxidation of the corresponding cyclic ketone, 4-oxocyclohexanecarboxylic acid.[8][9][10] The Baeyer-Villiger oxidation is a reliable and well-established reaction that converts ketones to esters or, in the case of cyclic ketones, to lactones using peroxyacids as the oxidant.[8][11]

The Baeyer-Villiger Oxidation Mechanism

The reaction proceeds through a Criegee intermediate, which is formed by the nucleophilic addition of the peroxyacid to the protonated carbonyl group of the ketone.[11] This is followed by a concerted migration of one of the alpha-carbons to the adjacent oxygen of the peroxy group, leading to the formation of the lactone and a carboxylic acid byproduct.[11]

Caption: Synthetic workflow for this compound.

Regioselectivity of the Baeyer-Villiger Oxidation

The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the substituents on the alpha-carbons of the ketone. The group that is more capable of stabilizing a positive charge will preferentially migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[9] In the case of 4-oxocyclohexanecarboxylic acid, both alpha-carbons are secondary, but the carbon atom that is part of the cyclohexane ring and further from the electron-withdrawing carboxylic acid group is expected to migrate, leading to the formation of the seven-membered lactone.

Experimental Protocol: Baeyer-Villiger Oxidation of 4-Oxocyclohexanecarboxylic acid

The following is a representative protocol for the synthesis of this compound based on standard Baeyer-Villiger oxidation procedures.

Materials:

-

4-Oxocyclohexanecarboxylic acid

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

-

1 M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Dissolve 4-oxocyclohexanecarboxylic acid (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C. The choice of m-CPBA is due to its commercial availability and general effectiveness in Baeyer-Villiger oxidations.[12] Dichloromethane is a common solvent as it is relatively inert and solubilizes both the starting material and the reagent.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium sulfite to destroy any excess peroxyacid.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid and unreacted starting material) and brine.

-

Acidify the combined aqueous layers to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Chemical Properties and Reactivity

This compound possesses two key reactive sites: the lactone and the carboxylic acid. This duality allows for selective transformations and the synthesis of a diverse range of derivatives.

Caption: this compound as a scaffold for drug discovery.

-

Scaffold for Library Synthesis: The two distinct functional groups allow for the generation of diverse chemical libraries through combinatorial chemistry. By reacting the carboxylic acid with a library of amines and the lactone with a library of nucleophiles, a vast array of compounds with varying physicochemical properties can be synthesized and screened for biological activity.

-

Bioisosteric Replacement: The oxepane ring can be considered a bioisostere for other cyclic systems, potentially improving metabolic stability and solubility of a lead compound. [3]* Introduction of 3D Character: The non-planar nature of the oxepane ring introduces three-dimensional complexity into a molecule, which can lead to enhanced binding affinity and selectivity for a biological target.

-

Potential for Biologically Active Derivatives: Given that many natural and synthetic lactones exhibit potent biological activities, derivatives of this compound are promising candidates for the development of new therapeutic agents. [5][6][13]

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its synthesis via the Baeyer-Villiger oxidation of 4-oxocyclohexanecarboxylic acid is a practical and efficient route. The presence of both a lactone and a carboxylic acid functionality provides multiple avenues for chemical modification, enabling the creation of diverse molecular libraries. The inherent properties of the oxepane scaffold, coupled with the known biological activities of lactones, make this compound and its derivatives promising candidates for future drug discovery efforts. This guide provides a foundational understanding for researchers looking to explore the potential of this intriguing molecule.

References

-

Yadav, V. K., & Sriram, D. (2025). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry. [Link]

-

Litskan, E., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic Chemistry Frontiers. [Link]

-

ResearchGate. (2025). Applications of oxetanes in drug discovery and medicinal chemistry. [Link]

-

Litskan, E., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

-

Litskan, E., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

-

Wnt-pathway activating oxepanes. (2011). Proceedings of the National Academy of Sciences. [Link]

-

ResearchGate. (2024). Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. [Link]

-

Wikipedia. Baeyer–Villiger oxidation. [Link]

-

Organic Chemistry Portal. Baeyer-Villiger Oxidation. [Link]

-

J&K Scientific LLC. (2025). Baeyer-Villiger Oxidation Reaction. [Link]

-

The Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. [Link]

-

KPU Pressbooks. The Baeyer-Villiger Reaction. [Link]

-

OrgoSolver. Baeyer–Villiger Oxidation with Peracids (mCPBA, RCO₃H). [Link]

-

SciSpace. (1989). Modified Conditions for Efficient Baeyer-Villiger Oxidation with m-CPBA. [Link]

-

MDPI. (2021). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. [Link]

-

Chemistry Steps. Baeyer-Villiger Oxidation. [Link]

-

PubMed. (2021). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. [Link]

-

MDPI. (2019). Natural and Synthetic Lactones Possessing Antitumor Activities. [Link]

-

ResearchGate. (2016). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. [Link]

Sources

- 1. This compound | 485817-06-9 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biology-oriented synthesis of a natural-product inspired oxepane collection yields a small-molecule activator of the Wnt-pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Natural and Synthetic Lactones Possessing Antitumor Activities [mdpi.com]

- 7. 933747-23-0|Oxepane-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 8. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 9. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 10. 2.9 The Baeyer-Villiger Reaction – Organic Chemistry II [kpu.pressbooks.pub]

- 11. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]

- 12. orgosolver.com [orgosolver.com]

- 13. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones [pubmed.ncbi.nlm.nih.gov]

The Oxepane Ring: A Journey from Chemical Curiosity to a Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unassuming Seven-Membered Ring that Shaped Modern Chemistry

In the vast and intricate world of organic chemistry, certain structural motifs emerge as pivotal players, their influence extending far beyond their seemingly simple arrangements of atoms. The oxepane ring, a seven-membered saturated heterocycle containing an oxygen atom, is a prime example of such a cornerstone. Initially a subject of academic curiosity, the oxepane moiety has evolved into a critical component in the design and synthesis of complex natural products and life-saving pharmaceuticals. Its unique conformational flexibility and electronic properties offer a distinct advantage in the nuanced art of drug design, allowing for the fine-tuning of molecular architecture to achieve optimal biological activity. This guide embarks on a comprehensive exploration of the discovery and history of oxepane compounds, tracing their journey from early synthetic endeavors to their current prominent role in medicinal chemistry. We will delve into the foundational synthetic strategies that unlocked access to this versatile scaffold, chronicle the discovery of oxepane-containing natural products that unveiled its biological significance, and provide detailed protocols and mechanistic insights for the modern synthetic chemist.

I. The Genesis of a Heterocycle: Early Encounters and Foundational Syntheses

The story of oxepane is intrinsically linked to the broader history of heterocyclic chemistry. The late 19th century witnessed a surge in the systematic study of cyclic compounds containing atoms other than carbon. It was during this era that the groundwork for naming and classifying these novel structures was laid.

A. A Name for a Newcomer: The Hantzsch-Widman Nomenclature

Before the oxepane ring could be systematically studied, it needed a name. The development of the Hantzsch-Widman nomenclature in the late 1880s by chemists Arthur Hantzsch and Oskar Widman provided a systematic method for naming heterocyclic compounds.[1][2][3] This system, based on prefixes for the heteroatom ("oxa" for oxygen) and stems indicating ring size and saturation ("-epane" for a saturated seven-membered ring), gave a formal identity to the yet-to-be-synthesized oxepane.[4][5]

B. Early Synthetic Strategies: The Dawn of Seven-Membered Ring Chemistry

The synthesis of seven-membered rings, in general, posed a significant challenge to early organic chemists due to unfavorable entropic and enthalpic factors. However, pioneering work in the late 19th and early 20th centuries paved the way for the eventual construction of the oxepane nucleus.

A pivotal moment in the journey towards oxepane was the first preparation of its key precursor, 1,6-hexanediol , in 1894 by W. H. Perkin Jr. and his student Edward Haworth.[6] Their work on cyclohexane chemistry led them to synthesize this crucial linear diol, which would later become a primary starting material for oxepane synthesis.[6]

While a definitive first synthesis of the parent oxepane (hexamethylene oxide) is not easily pinpointed in early literature, the most logical and widely cited method is the acid-catalyzed dehydration of 1,6-hexanediol .[4][7] This intramolecular Williamson ether synthesis, though conceptually straightforward, would have been a significant achievement in an era when the synthesis of medium-sized rings was a formidable task.

Protocol 1: Classical Synthesis of Oxepane via Dehydration of 1,6-Hexanediol

Principle: This method relies on the intramolecular cyclization of 1,6-hexanediol, where a strong acid protonates one of the hydroxyl groups, converting it into a good leaving group (water). The other hydroxyl group then acts as an intramolecular nucleophile, attacking the carbon bearing the leaving group to form the seven-membered ether ring.

Step-by-Step Methodology:

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head, a condenser, and a receiving flask.

-

Reactant Charging: To the round-bottom flask, add 1,6-hexanediol and a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Heating and Distillation: The mixture is heated to a temperature sufficient to effect both the dehydration reaction and the distillation of the product, oxepane (boiling point: 118-120 °C). The water formed during the reaction is also removed by distillation.

-

Purification: The collected distillate, which contains oxepane and some unreacted starting material and byproducts, is then purified by fractional distillation to yield pure oxepane.

Causality Behind Experimental Choices:

-

Strong Acid Catalyst: The acid is essential to protonate a hydroxyl group, making it a good leaving group. Without the catalyst, the hydroxyl group is a poor leaving group, and the reaction would not proceed at a reasonable rate.

-

Distillation: The continuous removal of the product (oxepane) and the water byproduct from the reaction mixture shifts the equilibrium towards the formation of the cyclic ether, in accordance with Le Chatelier's principle. This is crucial for achieving a good yield of the seven-membered ring, as the cyclization is a reversible process.

Another historically significant reaction that provided access to a related class of seven-membered oxygen heterocycles is the Baeyer-Villiger oxidation . First reported in 1899 by Adolf von Baeyer and Victor Villiger, this reaction converts cyclic ketones into lactones (cyclic esters).[8] One of the initial substrates they studied was menthone, which upon oxidation, forms an oxepane-type lactone.[9] This discovery was a landmark in organic chemistry, demonstrating a novel method for ring expansion and the insertion of an oxygen atom into a carbon-carbon bond.

II. Nature's Embrace: The Discovery of Oxepane-Containing Natural Products

The true significance of the oxepane ring began to unfold with its discovery in a diverse array of natural products, many of which exhibited potent biological activities. These natural compounds not only provided a compelling rationale for the development of new synthetic methodologies but also highlighted the oxepane moiety as a "privileged scaffold" in a biological context.

A. Early Pioneers: Zoapatanol and Montanol

Among the first well-characterized natural products containing an oxepane ring were zoapatanol and montanol , isolated in 1979 from the Mexican plant Montanoa tomentosa.[1][10] This plant had a history of use in traditional medicine, and the discovery of these novel oxepane diterpenoids spurred significant interest in their biological properties and total synthesis.

B. Marine Marvels: A Treasure Trove of Oxepane Architectures

The marine environment has proven to be a particularly rich source of complex and biologically active oxepane-containing natural products.[5] Since the 1970s, a plethora of these compounds have been isolated from organisms such as algae, sponges, and corals.[5]

A notable early example is aplysistatin , a halogenated sesquiterpenoid isolated from the sea hare Aplysia angasi in 1977.[5] The discovery and structural elucidation of these marine-derived oxepanes presented formidable challenges to chemists of the time and served as a major impetus for the development of sophisticated spectroscopic and synthetic techniques.